molecular formula C26H28N4O2S B13357569 N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B13357569
M. Wt: 460.6 g/mol
InChI Key: FPAQIJZIZIMCBO-UHFFFAOYSA-N
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Description

This compound features a multifunctional structure comprising:

  • Cyclohexyl backbone: Substituted with a cyano (-CN) and methyl (-CH₃) group at positions 1 and 4, respectively.
  • Acetamide core: Linked via a sulfanyl (-S-) bridge to a 3,4-dihydroquinazolin-4-one moiety.
  • Aromatic substituents: A 2-methylphenyl group attached to the quinazolinone ring.

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C26H28N4O2S/c1-18-12-14-26(17-27,15-13-18)29(3)23(31)16-33-25-28-21-10-6-5-9-20(21)24(32)30(25)22-11-7-4-8-19(22)2/h4-11,18H,12-16H2,1-3H3

InChI Key

FPAQIJZIZIMCBO-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)N(C)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share critical structural motifs with the target molecule:

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Bioactivity / Applications
Target Compound C₂₆H₂₈N₄O₂S (estimated) ~476.6 1-cyano-4-methylcyclohexyl, 2-methylphenyl on quinazolinone N/A Not reported (potential kinase inhibition inferred from analogs)
N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide C₂₄H₂₀ClN₃O₂S 450.0 3-chloro-2-methylphenyl, 4-methylphenyl on quinazolinone N/A Not reported (structural studies)
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₂O₃ 363.2 2,4-dichlorophenylmethyl, 2,4-dioxoquinazoline N/A Anticonvulsant activity
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 357.4 4-methylphenyl hydrazine, sulfamoylphenyl 288 Not reported (synthetic intermediate)

Comparative Analysis of Structural Features

Quinazolinone Core
  • The target compound and ’s analog both incorporate a 3,4-dihydroquinazolin-4-one ring, a scaffold known for kinase inhibition and antimicrobial activity .
  • In contrast, ’s compound lacks the sulfanyl bridge but includes a 2,4-dioxoquinazoline moiety, which is critical for anticonvulsant effects .
Acetamide Linkage and Substituents
  • The cyclohexyl group in the target compound introduces steric bulk and hydrophobicity, which may improve metabolic stability compared to simpler phenyl or chlorophenyl groups in analogs .
  • ’s compound (13a) uses a sulfamoylphenyl group, enhancing hydrogen-bonding capacity (evidenced by IR peaks at 3325–3186 cm⁻¹ for NH/NH₂) , whereas the target’s cyano group may prioritize dipole interactions over hydrogen bonding.
Spectral and Physicochemical Properties
  • IR and NMR data from analogs (e.g., ) suggest that the target compound’s carbonyl (C=O, ~1660 cm⁻¹) and cyano (C≡N, ~2214 cm⁻¹) groups would dominate its spectral profile .
  • The cyclohexyl group likely reduces melting points compared to rigid aromatic analogs (e.g., 13a: 288°C) .

Research Findings and Implications

Crystallographic and Stability Considerations

  • highlights that substituent positioning (e.g., dichlorophenyl vs. methylphenyl) influences crystal packing via N–H···O hydrogen bonds, which could guide the target compound’s formulation development .

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